
N-Palmitoyldihydrosphingomyelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexadecanoylsphinganine-1-phosphocholine is a sphingomyelin 34:0 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphinganine respectively. It has a role as a human metabolite and a mouse metabolite. It is a sphingomyelin 34:0 and a N-acylsphinganine-1-phosphocholine. It derives from a hexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Inflammation and Neuroprotection
Palmitoylethanolamide (PEA) is a derivative of N-Palmitoyldihydrosphingomyelin known for its anti-inflammatory, analgesic, and neuroprotective properties. It is synthesized from phospholipids and plays a role in controlling inflammation and neurodegeneration. Specifically, PEA acts as a ligand for the peroxisome proliferator-activated receptor alpha (PPAR-α), influencing inflammatory processes and pain perception. The modulation of PEA levels through the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) has potential therapeutic implications for chronic inflammatory and neurodegenerative diseases (Alhouayek & Muccioli, 2014).
Glaucoma and Metabolomics
In the context of glaucoma, metabolomic studies have revealed significant differences in metabolic pathways involving compounds like palmitoylcarnitine and sphingolipids, including this compound derivatives. These findings underscore the potential of metabolomics in advancing our understanding of glaucoma and paving the way for personalized treatment approaches and new therapeutic options (Barbosa-Breda et al., 2017).
Psychiatric Disorders and Pain Syndromes
The metabolism of sphingolipids, including this compound, plays a crucial role in psychiatric disorders and pain syndromes. The sphingomyelinase/ceramide system, for instance, is linked to the effects of reactive oxygen species and proinflammatory cytokines in the central nervous system. Alterations in sphingolipid levels are observed in various psychiatric conditions, and their metabolic pathways may offer new targets for therapeutic intervention (Mühle et al., 2013).
Modulating Cellular Signaling
Tetraspanins, which interact with signaling molecules and produce unique cellular consequences, are regulated by post-translational modifications such as palmitoylation. This process can impact a host of cellular behaviors and disease states by regulating the distribution and function of proteins through modifications like this compound (Termini & Gillette, 2017).
Eigenschaften
CAS-Nummer |
60322-02-3 |
|---|---|
Molekularformel |
C39H81N2O6P |
Molekulargewicht |
705 g/mol |
IUPAC-Name |
[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H81N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h37-38,42H,6-36H2,1-5H3,(H-,40,43,44,45)/t37-,38+/m0/s1 |
InChI-Schlüssel |
QHZIGNLCLJPLCU-QPPIDDCLSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC)O |
| 60322-02-3 | |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


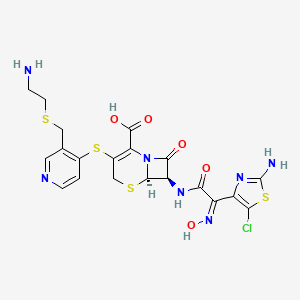
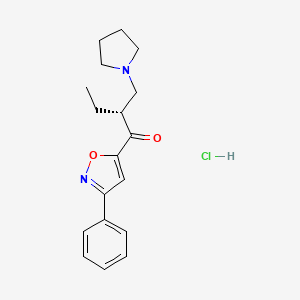
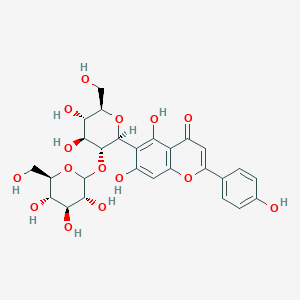
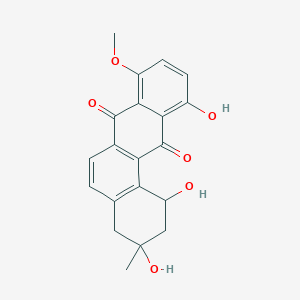
![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)
![(1S,2S,13R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1242493.png)
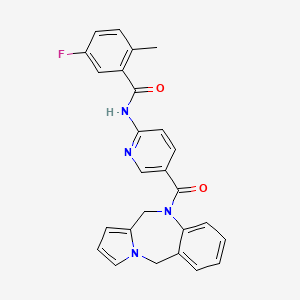
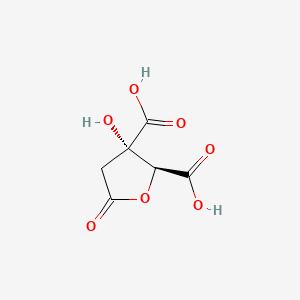
![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242498.png)
![(11R,13S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242499.png)
![1-hydroxy-3-methyl-2-[(E)-non-2-enyl]quinolin-4-one](/img/structure/B1242501.png)

![[4-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242503.png)
![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
